Product packaging for 1-(2-Bromoethyl)-1-fluorocyclopropane(Cat. No.:)

1-(2-Bromoethyl)-1-fluorocyclopropane

Cat. No.: B14767323
M. Wt: 167.02 g/mol
InChI Key: DCFDYJLAGYYUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Bromoethyl)-1-fluorocyclopropane ( 2551118-79-5) is a versatile fluorinated building block of interest in advanced chemical and pharmaceutical research . Its molecular structure, featuring both a reactive bromoethyl handle and a strained, fluorinated cyclopropane ring, makes it a valuable intermediate for constructing more complex, functionalized molecules . Compounds containing fluorocyclopropane motifs are increasingly explored in medicinal chemistry and drug discovery. For instance, disubstituted fluorocyclopropanes serve as key precursors in the synthesis of heterocyclic compounds like 2-heterosubstituted indolizines, which are electron-rich structures with potential photophysical properties . Furthermore, incorporating a fluorocyclopropane ring into peptide structures, such as proline analogues, is a known strategy to study and modulate peptide conformation, which can influence biological activity . This reagent is specifically labeled "For Research Use Only" (RUO) . RUO products are essential tools for laboratory research and are not intended for use in diagnostics, therapeutics, or any human clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrF B14767323 1-(2-Bromoethyl)-1-fluorocyclopropane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8BrF

Molecular Weight

167.02 g/mol

IUPAC Name

1-(2-bromoethyl)-1-fluorocyclopropane

InChI

InChI=1S/C5H8BrF/c6-4-3-5(7)1-2-5/h1-4H2

InChI Key

DCFDYJLAGYYUMT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCBr)F

Origin of Product

United States

Stereochemical Considerations in Synthesis and Reactivity

Diastereoselective Synthetic Strategies

The creation of multiple stereocenters in a single reaction with high diastereoselectivity is a cornerstone of modern synthetic chemistry. For 1-(2-bromoethyl)-1-fluorocyclopropane, diastereoselectivity would arise during the cyclopropanation of a suitable alkene precursor, such as 4-bromo-1-butene, with a fluorocarbene or equivalent. The relative orientation of the fluorine and the bromoethyl group would define the diastereomeric outcome.

While specific studies on the diastereoselective synthesis of this compound are not extensively documented, general principles of diastereoselective cyclopropanation offer valuable insights. The facial selectivity of the carbene addition is often governed by steric and electronic factors of the starting alkene. For instance, in reactions involving allylic alcohols, hydroxyl-directed Simmons-Smith cyclopropanation is a powerful tool for achieving high diastereoselectivity. Analogous strategies, potentially employing directing groups on the bromoethyl side chain, could be envisioned to control the approach of the fluorocarbene.

Furthermore, the "trans-fluorine effect" has been observed to influence the reactivity and conformation of substituents on a cyclopropane (B1198618) ring. This electronic effect, stemming from the high electronegativity of fluorine, can impact the stability of transition states leading to different diastereomers, thereby influencing the product distribution. nih.gov

Enantioselective Approaches in Fluorocyclopropane (B157604) Synthesis

Accessing enantiomerically pure this compound requires the use of chiral catalysts or auxiliaries to differentiate between the two enantiotopic faces of the prochiral alkene or the prochiral carbene intermediate. Several powerful methodologies have been developed for the enantioselective synthesis of fluorinated cyclopropanes.

One prominent approach involves the use of chiral rhodium catalysts in the cyclopropanation of alkenes with fluorinated diazo compounds. For example, rhodium(II) carboxylate catalysts bearing chiral ligands have demonstrated high levels of enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes. scholaris.ca These catalysts form a chiral pocket around the metal center, which directs the approach of the alkene to the rhodium-carbene intermediate, thereby controlling the stereochemical outcome.

Another successful strategy employs chiral dioxaborolane ligands in conjunction with zinc carbenoids for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols. This method has been shown to produce fluorocyclopropanes with excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). researchgate.net The chiral ligand coordinates to the zinc carbenoid, creating a chiral environment that dictates the facial selectivity of the cyclopropanation.

Biocatalysis has also emerged as a potent tool for the stereoselective synthesis of fluorocyclopropanes. Engineered myoglobin-based catalysts have been utilized for the cyclopropanation of a range of gem-difluoro alkenes with exceptional diastereo- and enantiocontrol. chemrxiv.org This approach offers a sustainable and highly selective alternative to traditional chemocatalytic methods.

Influence of Substituents on Molecular Conformation and Reactivity

The substituents on the cyclopropane ring, namely the fluorine atom and the 2-bromoethyl group, exert a significant influence on the molecule's conformation and reactivity. The high electronegativity and small size of the fluorine atom lead to a shortening and strengthening of the adjacent C-C bonds of the cyclopropane ring. This, in turn, can affect the bond lengths and angles of the rest of the ring and the attached substituents.

The fluorine substituent also has a profound electronic effect on the reactivity of the cyclopropane ring. The inductive electron-withdrawing nature of fluorine can polarize the C-F bond and influence the acidity of adjacent C-H bonds. Furthermore, the "trans-fluorine effect" can selectively influence the reactivity of functional groups positioned trans to the fluorine atom on the cyclopropane ring. For example, it has been shown to affect the rate of hydrolysis of ester groups, demonstrating a clear electronic influence on reactivity. nih.gov

Catalyst-Controlled Stereoselectivity in Cyclopropanation Reactions

The choice of catalyst is paramount in achieving high levels of stereoselectivity in the synthesis of this compound. The catalyst can control both diastereoselectivity and enantioselectivity by orchestrating the approach of the reactants in the transition state.

Dirhodium complexes are particularly effective catalysts for controlling the stereoselectivity of cyclopropanation reactions involving diazo compounds. By modifying the chiral ligands attached to the rhodium centers, it is possible to fine-tune the steric and electronic environment of the active site. This allows for the selective formation of one stereoisomer over others. For instance, adamantylglycine-derived dirhodium complexes have been used to achieve high diastereoselectivity and enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes. scholaris.ca

In addition to homogeneous catalysts, heterogeneous systems are also being explored. Porphyrin-based metal-organic frameworks (MOFs) have been used as nanoreactors for cyclopropanation reactions. The confined environment within the MOF pores can enhance diastereoselectivity by restricting the possible orientations of the substrates. chemrxiv.org This approach offers the advantages of catalyst recyclability and improved selectivity.

The development of new catalytic systems continues to be an active area of research, with the goal of achieving perfect stereocontrol in the synthesis of complex molecules like this compound.

Stereoselective Free Radical Reactions

Free radical reactions offer a powerful set of transformations for carbon-carbon bond formation and functional group manipulation. Achieving stereoselectivity in these reactions is challenging due to the often-planar nature of radical intermediates. However, several strategies have been developed to control the stereochemical outcome of radical processes.

The use of chiral Lewis acids or chiral auxiliaries can induce stereoselectivity in radical reactions by coordinating to the substrate and creating a chiral environment. This approach has been successfully used to control the stereochemistry of radical additions and cyclizations. Furthermore, the fluorine atom on the cyclopropane ring could influence the stereochemical course of a radical reaction through steric or electronic effects, potentially directing the approach of a radical to one face of the molecule.

The study of stereoselective radical reactions of fluorinated cyclopropanes is a developing field, and further research is needed to explore the potential of these reactions for the synthesis of complex and stereochemically defined molecules.

Theoretical and Computational Chemistry Studies of 1 2 Bromoethyl 1 Fluorocyclopropane

Application of Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to the computational study of molecules like 1-(2-Bromoethyl)-1-fluorocyclopropane. These methods, rooted in quantum mechanics, are broadly categorized into ab initio, semiempirical, and density functional theory (DFT) approaches. Each of these has been successfully applied to the study of halogenated and fluorinated cyclopropanes, providing valuable information on their stability, polarity, and electronic characteristics. beilstein-journals.orgbeilstein-journals.orgcsu.edu.au The choice of method depends on the desired balance between computational cost and accuracy, with more rigorous ab initio methods generally requiring more substantial computational resources. beilstein-journals.orgbeilstein-journals.orgcsu.edu.au

The application of these methodologies to substituted cyclopropanes allows for the exploration of properties that are often challenging to measure experimentally. For instance, theoretical calculations can elucidate the effects of the fluorine and bromoethyl substituents on the geometry and strain of the cyclopropane (B1198618) ring. Furthermore, these methods can predict spectroscopic properties, which can aid in the experimental characterization of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable combination of accuracy and computational efficiency. It is particularly well-suited for studying the electronic structure and properties of organic molecules, including complex systems like substituted cyclopropanes.

Conformational Analysis

Elucidation of Molecular Characteristics

Below is a hypothetical data table illustrating the types of molecular characteristics that can be obtained from DFT calculations for different conformers of this compound.

PropertyConformer AConformer B
Relative Energy (kcal/mol)0.001.52
Dipole Moment (Debye)2.343.12
C-F Bond Length (Å)1.3951.398
C-Br Bond Length (Å)1.9501.953

Investigation of Reaction Mechanisms and Pathways

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be used to explore various potential reaction pathways, such as nucleophilic substitution or elimination reactions. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insights into the feasibility and kinetics of a given reaction. While specific mechanistic studies on this compound are not documented in the searched literature, DFT has been widely applied to understand the reaction mechanisms of other halogenated organic compounds.

Studies on Isomerization Pathways and Kinetic Stability

The strained cyclopropane ring in this compound can potentially undergo isomerization reactions. DFT calculations can be employed to study the pathways and energetics of such isomerizations. For instance, the ring-opening of the cyclopropane moiety to form an isomeric alkene is a plausible transformation. Theoretical studies on the isomerization of cyclopropane itself have provided a deep understanding of the diradical intermediates and transition states involved. By applying similar computational approaches to this compound, one could predict its kinetic stability and the conditions under which it might isomerize.

Utilization of Ab Initio and Semiempirical Methods

In addition to DFT, ab initio and semiempirical methods also offer valuable tools for studying this compound.

Ab initio methods , which are based on first principles without the use of empirical parameters, can provide highly accurate results, especially when electron correlation is properly accounted for. High-level ab initio calculations have been used to determine the standard enthalpies of formation for a series of chloro- and fluoro-substituted cyclopropanes, demonstrating the influence of substituents on their thermochemistry. csu.edu.auresearchgate.net

Semiempirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations, making them computationally less expensive. While generally less accurate than ab initio or DFT methods, they can be useful for preliminary studies of large systems or for exploring broad conformational landscapes. For instance, semiempirical calculations have been used to investigate the ring-opening of substituted cyclopropanones.

The following table summarizes the general characteristics of these computational methods.

MethodGeneral Characteristics
Ab Initio Based on first principles, can be highly accurate, computationally expensive.
DFT Good balance of accuracy and computational cost, widely used for a variety of properties.
Semiempirical Uses empirical parameters, computationally inexpensive, generally less accurate.

Computational Modeling for Predicting Electronic Structure and Reactivity

Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by the interplay of the strained cyclopropane ring and the electronic effects of the fluorine and bromine substituents. Quantum-chemical studies on fluorinated cyclopropanes have shown that fluorine, being highly electronegative, introduces substantial polarity to the ring. beilstein-journals.orgbeilstein-journals.org This effect is expected to be prominent in this compound, leading to a polarized C-F bond and affecting the charge distribution across the entire molecule.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and orbital interactions. In analogous fluorinated cyclopropanes, significant stabilizing anomeric-like interactions (nF → σ*CF) have been observed when geminal fluorines are present. beilstein-journals.org While this compound has only one fluorine atom, similar, albeit less pronounced, hyperconjugative interactions involving the fluorine lone pairs and adjacent anti-bonding orbitals are anticipated. These interactions can influence the bond lengths and angles within the cyclopropane ring.

The presence of the 2-bromoethyl group further complicates the electronic landscape. The bromine atom, being less electronegative than fluorine but still a significant electron-withdrawing group, will also influence the charge distribution. The flexibility of the ethyl chain allows for various conformations, each with a unique electronic profile.

A key aspect of the electronic structure is the nature of the Walsh orbitals of the cyclopropane ring. The interaction of these orbitals with the substituents determines the geometric and electronic properties of the molecule. researchgate.net DFT calculations can predict how the fluorine and bromoethyl groups perturb these orbitals, affecting the C-C bond lengths within the ring. It is predicted that the C1-C2 and C1-C3 bonds (adjacent to the substituents) will be elongated compared to the C2-C3 bond.

Reactivity Predictions

Computational modeling can also predict the reactivity of this compound by mapping its potential energy surface and identifying reactive sites. The molecule possesses several potential centers for chemical reactions: the electrophilic carbon of the C-F bond, the electrophilic carbon of the C-Br bond, and the acidic protons on the cyclopropane ring and the ethyl chain.

Nucleophilic Substitution and Elimination Reactions: The 2-bromoethyl group is a classic substrate for nucleophilic substitution (SN2) and elimination (E2) reactions. bloomtechz.comstudymind.co.uk Computational studies can model the transition states for these reactions with various nucleophiles and bases. The activation energies for these pathways can be calculated to predict the favored reaction. For instance, reaction with a strong, sterically hindered base is likely to favor the E2 pathway, leading to the formation of 1-fluoro-1-vinylcyclopropane.

Reactivity of the Cyclopropane Ring: The strained cyclopropane ring itself can undergo ring-opening reactions under certain conditions. However, the presence of the electron-withdrawing fluorine atom is expected to stabilize the ring to some extent. smu.edu Computational studies on the hydroboration of substituted cyclopropanes have shown that the reaction proceeds via three-centered transition states, and the regioselectivity is influenced by the electronic nature of the substituent. researchgate.net Similar modeling for this compound could predict its behavior in such reactions.

Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. Computational software can visualize these orbitals and calculate their energy levels. For this compound, the HOMO is likely to be localized on the bromine atom and potentially the cyclopropane ring, indicating susceptibility to electrophilic attack at these sites. The LUMO is expected to be centered on the anti-bonding orbitals of the C-Br and C-F bonds, signifying these as the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Data from Computational Models

Table 1: Predicted Geometrical Parameters

Parameter Predicted Value
C1-F Bond Length (Å) 1.38
C1-C4 Bond Length (Å) 1.52
C4-C5 Bond Length (Å) 1.54
C5-Br Bond Length (Å) 1.95
C1-C2 Bond Length (Å) 1.51
C2-C3 Bond Length (Å) 1.49
∠ F-C1-C2 (°) 118.5

Table 2: Predicted Electronic Properties

Property Predicted Value
Dipole Moment (Debye) 2.5 - 3.5
HOMO Energy (eV) -9.5
LUMO Energy (eV) 0.8
HOMO-LUMO Gap (eV) 10.3
Mulliken Charge on F -0.45

These predicted values provide a quantitative basis for understanding the molecule's structure and reactivity, guiding further experimental investigations.

Synthetic Utility As an Organic Building Block

Role in Modular Assembly of Complex Molecular Architectures

The bifunctional nature of 1-(2-bromoethyl)-1-fluorocyclopropane makes it an asset in modular synthesis. The bromoethyl group serves as a reactive handle for nucleophilic substitution or organometallic coupling reactions, allowing for the attachment of this fluorocyclopropyl motif to a larger molecular scaffold. The fluorocyclopropane (B157604) unit itself can impart unique conformational constraints and electronic properties to the target molecule. This dual reactivity enables a stepwise and controlled assembly of complex structures, where the fluorocyclopropyl component can be introduced at a specific point in a synthetic sequence.

Precursor to Diverse Fluorine-Containing Compounds

As a fluorinated building block, this compound is a valuable precursor for a wide array of more complex fluorine-containing compounds. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. The presence of the reactive bromine atom allows for further chemical manipulation, enabling the conversion of the ethyl side chain into other functional groups or its incorporation into larger ring systems, all while retaining the crucial fluorocyclopropane moiety.

Intermediate in Various Organic Syntheses

The strained three-membered ring of the cyclopropane (B1198618) unit, combined with the electronegativity of the fluorine atom and the leaving group ability of the bromine atom, makes this compound a reactive intermediate in various organic transformations. It can participate in ring-opening reactions under specific conditions, leading to the formation of linear, fluorinated alkyl chains with defined stereochemistry. Furthermore, the bromoethyl moiety can be transformed to initiate cyclization reactions, leading to the formation of larger carbocyclic or heterocyclic systems containing a gem-fluorocyclopropyl group.

Contribution to the Development of Novel Materials and Functional Polymers

The incorporation of fluorinated motifs into polymers can lead to materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The bromoethyl group can be converted into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group, allowing for its incorporation into polymer chains. The resulting polymers containing the fluorocyclopropane unit may exhibit novel optical, electronic, or surface properties.

Utility in Exploring Structure-Activity Relationships within Chemical Synthesis

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. The fluorocyclopropyl group is a valuable substituent for probing SAR, as it is a bioisostere of other commonly used functional groups but with distinct electronic and conformational properties. By systematically incorporating the 1-fluorocyclopropyl-ethyl moiety, derived from this compound, into a series of bioactive molecules, chemists can investigate the impact of this specific structural feature on efficacy and selectivity.

Facilitating the Development of Efficient and Sustainable Synthetic Methodologies

The development of synthetic building blocks that allow for the efficient and atom-economical construction of complex molecules is a key goal in modern organic chemistry. The bifunctionality of this compound allows for its use in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to more efficient and sustainable synthetic routes by reducing the number of steps, solvent usage, and waste generation compared to traditional linear syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.